1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol
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Overview
Description
1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol is an organic compound with the molecular formula C17H20O3S. It is characterized by the presence of a methoxybenzyl group, a sulfonyl group, and a phenyl group attached to a propanol backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol typically involves the reaction of 4-methoxybenzyl chloride with sodium sulfite to form 4-methoxybenzyl sulfonate. This intermediate is then reacted with 2-phenyl-2-propanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxybenzyl and phenyl groups contribute to the compound’s overall hydrophobicity, affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxyphenyl)sulfonyl]-2-phenyl-2-propanol
- 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol
- 1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol
Uniqueness
1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methylsulfonyl]-2-phenylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-17(18,15-6-4-3-5-7-15)13-22(19,20)12-14-8-10-16(21-2)11-9-14/h3-11,18H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPJPGBTHGSPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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